Methyl 1-(1-acetyl-2,3-dihydroindol-5-yl)-4-hydroxypyrazole-3-carboxylate

Description

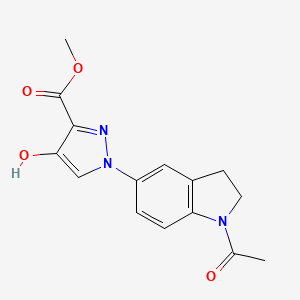

Methyl 1-(1-acetyl-2,3-dihydroindol-5-yl)-4-hydroxypyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a hydroxyl group at position 4, a methyl ester at position 3, and a 1-acetyl-2,3-dihydroindol-5-yl moiety at position 1. The compound’s structural determination likely employs crystallographic tools like the SHELX system, which is widely used for small-molecule refinement and hydrogen-bonding pattern analysis .

Properties

Molecular Formula |

C15H15N3O4 |

|---|---|

Molecular Weight |

301.30 g/mol |

IUPAC Name |

methyl 1-(1-acetyl-2,3-dihydroindol-5-yl)-4-hydroxypyrazole-3-carboxylate |

InChI |

InChI=1S/C15H15N3O4/c1-9(19)17-6-5-10-7-11(3-4-12(10)17)18-8-13(20)14(16-18)15(21)22-2/h3-4,7-8,20H,5-6H2,1-2H3 |

InChI Key |

XZHUPIKVUNTZKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)N3C=C(C(=N3)C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(1-acetyl-2,3-dihydroindol-5-yl)-4-hydroxypyrazole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include indole derivatives and pyrazole precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1-acetyl-2,3-dihydroindol-5-yl)-4-hydroxypyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Methyl 1-(1-acetyl-2,3-dihydroindol-5-yl)-4-hydroxypyrazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-(1-acetyl-2,3-dihydroindol-5-yl)-4-hydroxypyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions, functional groups, and aromatic systems, leading to variations in reactivity, solubility, and biological activity. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Position on Indole :

- The target compound’s 1-acetyl-2,3-dihydroindol-5-yl group differs from JNJ5207787’s 6-position substitution. This positional variance may alter binding affinity in biological systems, as seen in GPCR-targeting analogs where indole substituent positions influence receptor interaction .

Ester Group Variation :

- The methyl ester in the target compound vs. the ethyl ester in the analog from impacts metabolic stability and solubility. Ethyl esters generally exhibit slower hydrolysis rates, enhancing bioavailability in some contexts .

Hydrogen-Bonding Networks: The hydroxyl and acetyl groups in the target compound facilitate robust hydrogen-bonding interactions, critical for crystal packing and supramolecular aggregation. This contrasts with JNJ5207787’s acrylamide group, which prioritizes covalent binding over non-covalent interactions .

Lumping Strategy Considerations :

- Compounds like the target and its analogs might be "lumped" into surrogate categories due to shared pyrazole cores. However, substituent differences (e.g., indole vs. phenyl groups) justify distinct classifications in reactivity studies .

Biological Activity

Methyl 1-(1-acetyl-2,3-dihydroindol-5-yl)-4-hydroxypyrazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, antitumor, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C₁₁H₁₃N₃O₃

- Molecular Weight : 233.24 g/mol

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 15.62 µg/mL | 31.25 µg/mL |

| Staphylococcus epidermidis | 3.91 µg/mL | 15.62 µg/mL |

| Escherichia coli | 62.5 - 500 µg/mL | 125 - >2000 µg/mL |

The compound demonstrated strong activity against Staphylococcus epidermidis , with an MIC of 3.91 µg/mL , indicating its potential as a therapeutic agent against Gram-positive bacteria. The activity against Gram-negative bacteria was comparatively weaker but still notable.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines.

Table 2: Antitumor Activity of this compound

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

The IC₅₀ values indicate that the compound is particularly effective against A549 lung cancer cells, with an IC₅₀ of 10.0 µM , suggesting that it could be a candidate for further development in cancer therapy.

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

- Antioxidant Properties : It may also exhibit antioxidant activity, contributing to its protective effects in various biological systems.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Study on Antimicrobial Efficacy : A study published in MDPI demonstrated the bactericidal effect against Staphylococcus aureus and Staphylococcus epidermidis, highlighting the compound's potential in treating skin infections .

- Antitumor Research : Another research article focused on the inhibition of tumor cell growth in various lines, revealing promising results for further investigation into its mechanism and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.